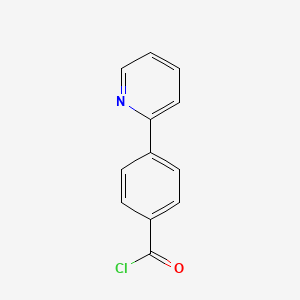

4-(Pyridin-2-yl)benzoyl Chloride

Description

4-(Pyridin-2-yl)benzoyl chloride is an aromatic acyl chloride characterized by a benzoyl chloride group (-COCl) attached to a pyridine ring at the 2-position. Its molecular formula is C₁₂H₈ClNO, with a molecular weight of 217.45 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly for constructing heterocyclic frameworks like benzimidazoles and sulfonamide derivatives . Its reactivity stems from the electron-withdrawing pyridine ring, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution reactions (e.g., with amines or alcohols) .

Properties

Molecular Formula |

C12H8ClNO |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

4-pyridin-2-ylbenzoyl chloride |

InChI |

InChI=1S/C12H8ClNO/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11/h1-8H |

InChI Key |

DNKRHWDRVGJFDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(Pyrimidin-2-yl)benzoyl Chloride

- Molecular Weight : 218.64 g/mol (vs. 217.45 g/mol for the pyridine analog) .

- Structure : Replaces the pyridine ring with a pyrimidine ring (a six-membered ring containing two nitrogen atoms).

- Applications : Used in pharmaceutical intermediates, though its lower purity (90%, as reported by Apollo Scientific) may limit high-precision applications .

4-(p-Toluenesulfonamido)benzoyl Chloride

- Structure : Features a p-toluenesulfonamido (-SO₂NHC₆H₄CH₃) substituent instead of pyridine.

- Reactivity : The sulfonamido group is bulkier and electron-withdrawing, which slows nucleophilic substitution compared to 4-(Pyridin-2-yl)benzoyl chloride .

- Applications : Primarily used to synthesize sulfonamide derivatives, such as isothiocyanates, for bioactive molecule development .

Substituted Benzoyl Chlorides (e.g., 4-Nitrobenzoyl Chloride)

Comparative Data Table

Key Research Findings

- Synthetic Utility : this compound outperforms pyrimidine analogs in reactions requiring rapid acylation, such as benzimidazole synthesis, due to its balanced electronic profile .

- Thermal Stability: Benzimidazole derivatives synthesized from this compound exhibit notable thermal stability (degradation above 250°C), making them suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.